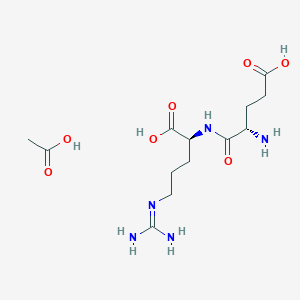
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride
説明
“4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride” is likely a compound that contains a benzimidoyl group, a difluoromethyl group, and a hydroxy group . The benzimidoyl group consists of a benzene ring fused to an imidoyl group, which is a type of functional group containing a nitrogen atom double-bonded to a carbon atom . The difluoromethyl group contains a carbon atom bonded to two fluorine atoms and one hydrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethyl group and the hydroxy group to a benzimidoyl chloride molecule . Difluoromethylation is a process that has seen recent advances, with multiple reagents being developed for the introduction of a CF2H group . The hydroxy group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidoyl core . The presence of the difluoromethyl group could introduce steric and electronic effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and hydroxy groups . The difluoromethyl group is known to influence the outcome of chemical reactions, and the hydroxy group could act as a nucleophile or a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoromethyl group could influence properties such as boiling point, melting point, and solubility .科学的研究の応用
Radiofluorination and Radiopharmaceuticals
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride plays a crucial role in the development of radiopharmaceuticals. For instance, it rapidly reacts with different alkenes and alkynes under mild conditions, facilitating the synthesis of low-molecular-weight radiopharmaceuticals. This application is particularly important for creating sensitive biopolymers through strain-promoted cycloadditions, enhancing the portfolio of available PET radiotracers (Zlatopolskiy et al., 2012). Furthermore, its use in Ru-promoted 1,3-dipolar cycloaddition with alkynes has been shown to be effective for synthesizing 18 F-labelled isoxazoles, including COX-2 inhibitors, demonstrating its potential in expanding the applications of PET radiotracers (Roscales & Kniess, 2019).
Synthesis of Heterocycles and Fluorinated Compounds
The compound is also used in the synthesis of various heterocycles and fluorinated organic compounds. It has been utilized as a building block for difluoromethylation reactions, which are crucial for introducing fluorine atoms into organic molecules. This process is important for creating compounds with enhanced stability, activity, and selectivity for use in pharmaceuticals and agrochemicals. The difluoromethylation of O-, S-, N-, and C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride highlights the versatility and effectiveness of difluorocarbene sources in organic synthesis (Wang, Huang, & Hu, 2011).
Advanced Materials
In the field of advanced materials, 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride has been explored for its application in creating molecularly imprinted polymers (MIPs) with enhanced binding capabilities for specific targets. This application is significant in environmental remediation, where selective binding and removal of contaminants are required. For example, the development of ionic liquid-based MIPs @ graphene oxide composites for removing emerging contaminants demonstrates the potential of using this compound in designing materials with specific molecular recognition properties (Das, Wankhade, & Kumar, 2021).
Catalytic and Synthetic Applications
The compound's utility extends to catalytic applications and the synthesis of isoxazoles, showcasing its role in facilitating regioselective and efficient synthetic pathways. A notable example is the catalyst- and solvent-free mechanochemical synthesis of isoxazoles, which provides an environmentally friendly and practical approach to synthesizing these compounds under ball milling conditions (Xu, Fan, Liu, & Wang, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPAKXKVRDPHR-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)

![2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1450006.png)

